molecular formula C8H16O B089817 1,2-Epoxy-2,4,4-trimethylpentane CAS No. 107-48-2

1,2-Epoxy-2,4,4-trimethylpentane

Cat. No. B089817
CAS RN: 107-48-2
M. Wt: 128.21 g/mol
InChI Key: WZHRVCOCPMCGEA-UHFFFAOYSA-N
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Description

1,2-Epoxy-2,4,4-trimethylpentane, also known as tert-Butylglycidyl ether (TBGE), is a colorless liquid that is widely used as a reactive diluent in epoxy resins. TBGE is a highly reactive compound that contains an epoxide group, which makes it an excellent cross-linking agent for epoxy resins. In recent years, TBGE has gained significant attention from the scientific community due to its potential applications in various fields, including polymer chemistry, material science, and drug discovery.

Mechanism Of Action

TBGE contains an epoxide group, which makes it highly reactive towards various nucleophiles, including amino acids, proteins, and DNA. The mechanism of action of TBGE involves the covalent binding of the epoxide group to the nucleophilic sites of biomolecules, resulting in the formation of stable adducts. This covalent binding can lead to various biological effects, including cytotoxicity, mutagenicity, and carcinogenicity.

Biochemical And Physiological Effects

The biochemical and physiological effects of TBGE depend on the dose, exposure time, and route of administration. TBGE has been shown to induce DNA damage, oxidative stress, and apoptosis in various cell lines. TBGE has also been shown to cause liver and kidney toxicity in animal models. However, further studies are needed to fully understand the toxicological effects of TBGE on human health.

Advantages And Limitations For Lab Experiments

TBGE has several advantages as a reactive diluent in epoxy resins, including improved mechanical properties, thermal stability, and chemical resistance. TBGE is also relatively easy to synthesize and can be used on a large scale. However, TBGE is highly reactive and can cause skin and eye irritation upon contact. TBGE also has potential toxicological effects, which should be taken into consideration when handling and disposing of the compound.

Future Directions

TBGE has great potential for various scientific applications, including drug discovery, material science, and polymer chemistry. Future research should focus on developing safer and more efficient synthesis methods for TBGE, as well as exploring its potential applications in biomedicine and nanotechnology. Additionally, further toxicological studies are needed to fully understand the potential health risks associated with exposure to TBGE.

Synthesis Methods

TBGE can be synthesized by the reaction of tert-butanol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of tert-butanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of TBGE and hydrochloric acid. The synthesis of TBGE is relatively simple and can be carried out on a large scale.

Scientific Research Applications

TBGE has been extensively studied for its potential applications in various fields of science. In polymer chemistry, TBGE is used as a reactive diluent in epoxy resins, which improves the mechanical properties and reduces the brittleness of the final product. TBGE also enhances the thermal stability and chemical resistance of epoxy resins, making them suitable for high-performance applications.
In material science, TBGE is used as a building block for the synthesis of various functional materials, including nanoparticles, polymers, and composites. TBGE can be functionalized with various chemical groups, such as amino, carboxylic, and hydroxyl groups, which can be used for the attachment of other functional groups or biomolecules.

properties

IUPAC Name

2-(2,2-dimethylpropyl)-2-methyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2,3)5-8(4)6-9-8/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHRVCOCPMCGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870451
Record name 1,2-Epoxy-2,4,4-trimethylpentane
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Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Epoxy-2,4,4-trimethylpentane

CAS RN

107-48-2, 63919-00-6
Record name 2-(2,2-Dimethylpropyl)-2-methyloxirane
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Record name 1,2-Epoxy-2,4,4-trimethylpentane
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Record name 1,4,4-trimethylpentane
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Record name 1,2-Epoxy-2,4,4-trimethylpentane
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Record name 1,2-epoxy-2,4,4-trimethylpentane
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